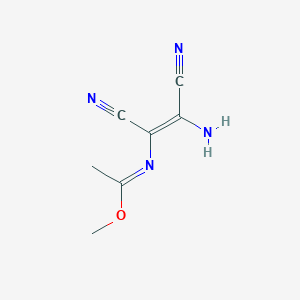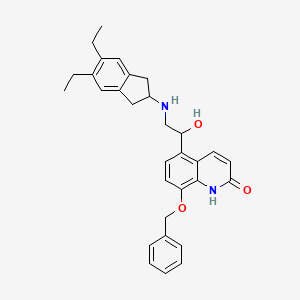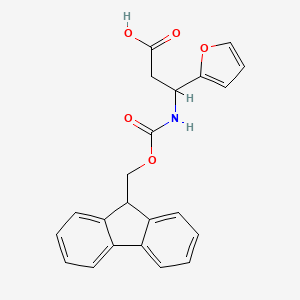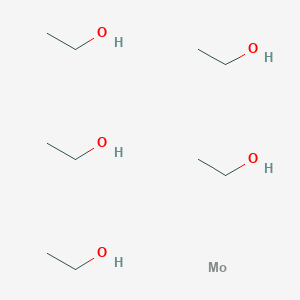
2-(trifluoromethyl)-1H-indol-5-ylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluormethyl)-1H-indol-5-ylboronsäure ist eine Verbindung, die sowohl eine Trifluormethylgruppe als auch eine Boronsäuregruppe am Indolring trägt. Die Trifluormethylgruppe ist bekannt für ihre starken elektronenziehenden Eigenschaften, die die Reaktivität und Stabilität der Verbindung deutlich beeinflussen können. Die Boronsäuregruppe wird häufig in der organischen Synthese verwendet, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen, wodurch diese Verbindung in verschiedenen chemischen Anwendungen wertvoll wird.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die die Reaktion eines Arylhalogenids mit einer Boronsäure oder einem Boronsäureester in Gegenwart eines Palladiumkatalysators und einer Base beinhaltet . Die Reaktionsbedingungen sind im Allgemeinen mild und tolerieren eine Vielzahl von funktionellen Gruppen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann großtechnische Suzuki-Miyaura-Kupplungsreaktionen umfassen, bei denen effiziente und kostengünstige Katalysatoren und Reagenzien verwendet werden. Der Prozess kann auch Schritte zur Reinigung und Isolierung des Endprodukts umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Trifluormethyl)-1H-indol-5-ylboronsäure kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder -borate zu bilden.
Reduktion: Die Trifluormethylgruppe kann unter bestimmten Bedingungen reduziert werden, um Difluormethyl- oder Monofluormethylderivate zu bilden.
Substitution: Der Indolring kann elektrophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom oder den Kohlenstoffatomen neben dem Stickstoff.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Substitution: Elektrophile Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Boronsäureester oder -borate.
Reduktion: Difluormethyl- oder Monofluormethylderivate.
Substitution: Halogenierte, nitrierte oder sulfonierte Indolderivate.
Wissenschaftliche Forschungsanwendungen
2-(Trifluormethyl)-1H-indol-5-ylboronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht für sein Potenzial als Bioisoster im Wirkstoffdesign, wobei die Trifluormethylgruppe andere funktionelle Gruppen imitieren kann und gleichzeitig einzigartige Eigenschaften verleiht.
Wirkmechanismus
Der Wirkmechanismus von 2-(Trifluormethyl)-1H-indol-5-ylboronsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen:
Molekulare Ziele: Die Verbindung kann mit Enzymen, Rezeptoren und anderen Proteinen interagieren und deren Aktivität möglicherweise hemmen oder modulieren.
Wirkmechanismus
The mechanism of action of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Trifluormethyl)acrylsäure: Eine weitere Verbindung, die eine Trifluormethylgruppe enthält, die im molekularen Imprinting und als funktionelles Monomer verwendet wird.
Trifluormethylketone: Bekannt für ihre Verwendung in der medizinischen Chemie als wichtige Zwischenprodukte.
Fluorierte Imidazole und Benzimidazole: Verbindungen mit ähnlichen fluorierten Gruppen, die in verschiedenen chemischen und pharmazeutischen Anwendungen verwendet werden.
Einzigartigkeit
2-(Trifluormethyl)-1H-indol-5-ylboronsäure ist aufgrund der Kombination der Trifluormethylgruppe und der Boronsäuregruppe am Indolring einzigartig. Diese Kombination verleiht besondere elektronische und sterische Eigenschaften, was sie zu einer vielseitigen und wertvollen Verbindung sowohl in der synthetischen Chemie als auch in der wissenschaftlichen Forschung macht.
Eigenschaften
Molekularformel |
C9H7BF3NO2 |
|---|---|
Molekulargewicht |
228.97 g/mol |
IUPAC-Name |
[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid |
InChI |
InChI=1S/C9H7BF3NO2/c11-9(12,13)8-4-5-3-6(10(15)16)1-2-7(5)14-8/h1-4,14-16H |
InChI-Schlüssel |
ZZTYIVBTARJWBY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)NC(=C2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(12,19-Difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12319913.png)

![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)



![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)

![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12319994.png)

